1,3,2-Dioxathiane 2-oxide chemical properties and structure
1,3,2-Dioxathiane 2-oxide chemical properties and structure
An In-depth Technical Guide to 1,3,2-Dioxathiane 2-oxide: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Foreword: This guide is designed for the practicing chemist, researcher, and drug development professional. It moves beyond simple data recitation to provide a cohesive understanding of 1,3,2-Dioxathiane 2-oxide, a versatile six-membered cyclic sulfite. Our focus is on the interplay between its unique structure and its chemical behavior, offering insights into its synthesis, reactivity, and potential as a strategic building block in modern organic chemistry.
Core Molecular Profile and Physicochemical Properties
1,3,2-Dioxathiane 2-oxide, also known by its common synonyms Trimethylene sulfite or 1,3-Propylene sulfite, is the cyclic ester formed from 1,3-propanediol and sulfurous acid.[1][2][3] Its fundamental identity is that of a cyclic sulfite, a functional group that imparts a unique combination of stability and electrophilic reactivity. Understanding its core properties is the first step toward leveraging its synthetic potential.
Identification and Key Physical Data
A summary of the compound's key identifiers and physicochemical properties is presented below. This data provides the foundational parameters for its handling, purification, and use in reaction design.
| Property | Value | Source |
| IUPAC Name | 1,3,2-dioxathiane 2-oxide | PubChem[2] |
| CAS Number | 4176-55-0 | LookChem[1] |
| Molecular Formula | C₃H₆O₃S | PubChem[2] |
| Molecular Weight | 122.145 g/mol | LookChem[1] |
| Appearance | Colorless to Almost colorless clear liquid | TCI[3] |
| Density | 1.47 g/cm³ | LookChem[1] |
| Melting Point | -14 °C | LookChem[1] |
| Boiling Point | 187.5 °C at 760 mmHg | LookChem[1] |
| Flash Point | 67.2 °C | LookChem[1] |
| Refractive Index | 1.547 | LookChem[1] |
| Storage Temperature | 2-8°C | LookChem[1] |
Structural Elucidation: Conformation and Stereoelectronics
The reactivity of 1,3,2-Dioxathiane 2-oxide is intrinsically linked to its three-dimensional structure. The six-membered ring is not planar; instead, it adopts a conformation that minimizes steric and torsional strain.
The Chair Conformation
Through spectroscopic analysis and computational modeling, it is well-established that the 1,3,2-dioxathiane ring exists predominantly in a chair conformation .[4] This arrangement is analogous to the chair form of cyclohexane and represents the lowest energy state for the molecule. The key structural feature is the orientation of the exocyclic sulfinyl (S=O) group, which can exist in either an axial or equatorial position.
Quantum-chemical simulations have shown that the conformer with the S=O group in the axial position is the more stable of the two.[4] This preference is a result of complex stereoelectronic interactions within the ring. The conformational free energy (ΔG°) for the S=O group has been calculated to be approximately -15.0 kJ/mol, which aligns well with experimental data and underscores the stability of the axial conformer.[4]
Spectroscopic Signature
The structure is further confirmed by its spectroscopic data.
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¹H NMR: The proton NMR spectrum provides clear evidence of the ring structure.
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¹³C NMR: The carbon spectrum shows two distinct signals, corresponding to the carbon adjacent to the two oxygens (C4/C6) and the central carbon (C5) of the propane backbone. In CDCl₃, the chemical shifts are observed at approximately 62.4 ppm (C4/C6) and 23.9 ppm (C5).[5]
Synthesis: A Standard Protocol
The most direct and common synthesis of 1,3,2-Dioxathiane 2-oxide involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), typically in the presence of a base to neutralize the HCl byproduct. This is a classic example of cyclic sulfite formation.
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-oxide
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Workflow Diagram:
Step-by-Step Methodology:
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Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂).
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Reagent Addition: 1,3-propanediol is added to the solvent, followed by the addition of 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.
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Scientist's Insight: The use of at least two equivalents of base is critical. One equivalent neutralizes the HCl produced from the reaction of the first hydroxyl group, and the second drives the equilibrium towards the cyclized product by neutralizing the HCl from the second hydroxyl group's reaction.
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-
Cooling: The reaction mixture is cooled to 0°C in an ice bath. This is crucial for controlling the exothermicity of the reaction between thionyl chloride and the diol/base mixture.
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Thionyl Chloride Addition: Thionyl chloride (1.1 equivalents) is dissolved in anhydrous CH₂Cl₂ and added dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes.
-
Safety Note: This step should be performed in a well-ventilated fume hood as both SOCl₂ and HCl gas are corrosive and toxic.
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-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for several hours (typically 2-4 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting diol.
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Workup: The reaction is carefully quenched by pouring it into a separatory funnel containing cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess pyridine and protonate the pyridinium hydrochloride salt, rendering it water-soluble.
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Extraction: The organic layer is separated. The aqueous layer is extracted two more times with CH₂Cl₂. The combined organic layers are then washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1,3,2-Dioxathiane 2-oxide as a clear liquid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,3,2-Dioxathiane 2-oxide stems from its nature as a masked 1,3-diol and its electrophilic character, making it a valuable intermediate.
Nucleophilic Ring-Opening
The primary mode of reactivity involves the ring-opening of the cyclic sulfite by a nucleophile. The attack typically occurs at one of the carbon atoms (C4 or C6) adjacent to the ring oxygens. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a sulfate monoester.
General Reaction Mechanism:
This ring-opening strategy is a powerful tool for installing a 3-hydroxypropylsulfate moiety onto a molecule, which can be useful for modifying solubility or providing a handle for further functionalization.
Oxidation to Cyclic Sulfate
1,3,2-Dioxathiane 2-oxide can be readily oxidized to its corresponding cyclic sulfate, 1,3,2-Dioxathiane 2,2-dioxide.[6] This transformation is typically achieved using a ruthenium catalyst (e.g., RuCl₃) with an oxidant like sodium periodate (NaIO₄). The resulting cyclic sulfate is a highly reactive dielectrophile, serving as an excellent bifunctional alkylating agent.
Applications in Drug Development and Material Science
While the closely related 1,3,2-Dioxathiane 2,2-dioxide is noted as an intermediate in synthesizing anti-cancer and antimicrobial agents, the utility of the 2-oxide itself is significant.[7]
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Precursor for Bioactive Sulfates: Many biological processes involve sulfated molecules. The controlled ring-opening of 1,3,2-Dioxathiane 2-oxide with a biologically relevant nucleophile (e.g., an alcohol or amine on a drug scaffold) provides a direct route to novel sulfated derivatives for structure-activity relationship (SAR) studies.
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Protecting Group Chemistry: It can function as a protecting group for 1,3-diols. The cyclic sulfite is stable to a range of reaction conditions and can be removed hydrolytically when needed.
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Polymer Chemistry: The ring-opening can be initiated by an appropriate species to form polymers with pendant sulfate groups, which can modify the properties of materials, for instance, by enhancing hydrophilicity or ion-exchange capabilities.[7]
Conclusion
1,3,2-Dioxathiane 2-oxide is a molecule whose simple structure belies its synthetic versatility. Its well-defined conformational preferences, straightforward synthesis, and predictable electrophilic reactivity make it a valuable tool for chemists in research and industry. For drug development professionals, its capacity to serve as a precursor to sulfated metabolites or as a bifunctional linker offers compelling avenues for molecular design and optimization. A thorough understanding of its core properties and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
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